2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step reactions. One common method includes the reaction of 5-chloropyridin-2-ylamine with piperazine under specific conditions to form an intermediate, which is then reacted with N,N,6-trimethylpyrimidin-4-amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridinyl moiety[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives[3][3].
Scientific Research Applications
2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-fibrotic and anti-tumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine
- 2-(4-(6-chloropyridin-2-yl)piperazin-1-yl)ethanol .
Uniqueness
What sets 2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine apart is its unique combination of pyrimidine and piperazine moieties, which may confer distinct pharmacological properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C16H21ClN6 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H21ClN6/c1-12-10-15(21(2)3)20-16(19-12)23-8-6-22(7-9-23)14-5-4-13(17)11-18-14/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
XMFDIKUYUYXQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)Cl)N(C)C |
Origin of Product |
United States |
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